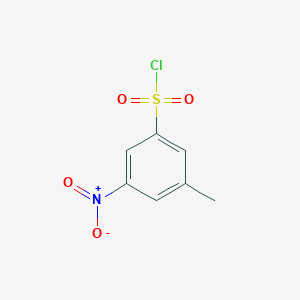

3-Methyl-5-nitrobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-methyl-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-5-2-6(9(10)11)4-7(3-5)14(8,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASIURWVNGTWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496483 | |

| Record name | 3-Methyl-5-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342422-23-5 | |

| Record name | 3-Methyl-5-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-5-nitrobenzene-1-sulfonyl chloride

Abstract: This technical guide provides a comprehensive overview of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride (CAS No. 342422-23-5), a substituted aromatic sulfonyl chloride of significant interest in synthetic organic and medicinal chemistry. While specific literature on this particular isomer is limited, this paper constructs a robust profile by analyzing its chemical structure, predicting its reactivity, and drawing well-supported analogies from closely related, extensively studied isomers. This guide covers its physicochemical properties, plausible synthetic routes via electrophilic aromatic substitution, core reactivity as an electrophile, and its potential as a critical building block for creating sulfonamide derivatives in drug discovery. Detailed, field-proven experimental protocols for its use in sulfonamide synthesis and crucial safety and handling procedures are provided to support researchers in its practical application.

Section 1: Chemical Identity and Physicochemical Properties

3-Methyl-5-nitrobenzene-1-sulfonyl chloride is a trifunctional aromatic compound featuring a sulfonyl chloride group, a nitro group, and a methyl group attached to a benzene ring. The unique Chemical Abstracts Service (CAS) Registry Number for this compound is 342422-23-5 .[1][2][3][4]

The arrangement of these functional groups dictates its chemical behavior. The sulfonyl chloride is a highly reactive electrophilic site, while the nitro group is a strong electron-withdrawing group that deactivates the ring towards further electrophilic substitution. The methyl group, in contrast, is a weak electron-donating group.

Table 1: Core Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 342422-23-5 | [1][2][4] |

| Molecular Formula | C₇H₆ClNO₄S | [1][2][3] |

| Molecular Weight | 235.64 g/mol | [1][2][3] |

| IUPAC Name | 3-Methyl-5-nitrobenzene-1-sulfonyl chloride | N/A |

| Synonyms | 3-Methyl-5-nitrophenylsulfonyl chloride | [4] |

| Purity | ≥95% | [1] |

| Storage Conditions | Sealed in dry, store in freezer, under -20°C | [2] |

Note: Detailed experimental data such as melting and boiling points for this specific isomer are not widely published. For reference, the related isomer 3-nitrobenzenesulfonyl chloride (CAS 121-51-7) has a melting point of 61-62 °C.

Section 2: Synthesis and Manufacturing

The synthesis of aromatic sulfonyl chlorides is a cornerstone of industrial and laboratory organic chemistry. The most direct and established method is the electrophilic aromatic substitution reaction known as chlorosulfonation.

2.1. Plausible Synthetic Pathway: Chlorosulfonation of 3-Nitrotoluene

The logical precursor for 3-Methyl-5-nitrobenzene-1-sulfonyl chloride is 3-nitrotoluene (m-nitrotoluene).[5] The synthesis involves reacting 3-nitrotoluene with an excess of chlorosulfonic acid (ClSO₃H).

Mechanism Insight: In this reaction, chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (⁺SO₂Cl), or sulfur trioxide (SO₃) which is subsequently chlorinated. The benzene ring of 3-nitrotoluene acts as the nucleophile. The directing effects of the substituents on the ring are critical. The nitro group is a powerful meta-director, while the methyl group is an ortho-, para-director. The position of the incoming sulfonyl chloride group is determined by the additive effects of these substituents. The sulfonation occurs at the C5 position, which is meta to the nitro group and ortho to the methyl group, a sterically accessible and electronically favorable site. This regioselectivity is crucial for obtaining the desired product. Similar chlorosulfonation procedures are well-documented for producing isomers like 2-methyl-5-nitrobenzenesulfonyl chloride from p-nitrotoluene.[6]

The overall reaction is: CH₃C₆H₄NO₂ (3-Nitrotoluene) + ClSO₃H (Chlorosulfonic Acid) → CH₃(NO₂)C₆H₃SO₂Cl (Product) + H₂O

Patents describing the synthesis of related nitrobenzenesulfonyl chlorides often detail reacting the nitro-aromatic compound with chlorosulfonic acid at elevated temperatures (e.g., 90-120°C), sometimes with the addition of thionyl chloride to improve yield and facilitate the conversion of any sulfonic acid byproduct to the desired sulfonyl chloride.[7][8] The reaction is typically quenched by carefully pouring the mixture onto ice, causing the product to precipitate, followed by filtration and washing.[9]

Caption: Predicted synthesis workflow for 3-Methyl-5-nitrobenzene-1-sulfonyl chloride.

Section 3: Reactivity and Mechanistic Insights

The utility of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride stems directly from the high reactivity of the sulfonyl chloride functional group.

3.1. Nucleophilic Substitution at the Sulfur Center

The sulfur atom in the sulfonyl chloride group is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. Consequently, it readily reacts with a wide range of nucleophiles in a nucleophilic substitution reaction.[10] This reaction is the foundation of its application in building complex molecules.

The general mechanism involves the attack of a nucleophile (e.g., an amine, alcohol, or thiol) on the sulfur atom, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion, a good leaving group, to yield the final sulfonamide, sulfonate ester, or thioester product.[11]

Reaction with Amines (Sulfonamide Formation): The most prominent application is its reaction with primary and secondary amines to form stable sulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion.

R-NH₂ + CH₃(NO₂)C₆H₃SO₂Cl → CH₃(NO₂)C₆H₃SO₂NH-R + HCl

This transformation is fundamental in medicinal chemistry, as the sulfonamide functional group is a key structural motif in a vast number of therapeutic agents.[12]

Caption: General reaction pathway for the formation of a sulfonamide.

Section 4: Applications in Research and Drug Development

Aromatic sulfonyl chlorides are indispensable tools in drug discovery and development.[13] They function as versatile chemical handles or "building blocks" for constructing novel molecular entities.

4.1. Intermediate for Active Pharmaceutical Ingredients (APIs)

While direct biological activity of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride is not its primary application, its true value lies in its role as a synthetic intermediate.[14] By reacting it with various amine-containing fragments, medicinal chemists can rapidly generate large libraries of diverse sulfonamide compounds. These libraries are then screened for potential therapeutic activity against a wide range of biological targets.

For example, related nitrobenzenesulfonyl chlorides are crucial intermediates in the synthesis of important pharmaceuticals, including antiretroviral drugs used to treat HIV, such as darunavir and amprenavir.[12][15] The sulfonamide linkage formed from these precursors is often critical for binding to the active site of the target enzyme (e.g., HIV protease).

4.2. Use as a Protecting Group

In multi-step organic synthesis, the corresponding "nosyl" group (nitrobenzenesulfonyl) can be used to protect amine functionalities.[16] The nosyl group is stable under many reaction conditions but can be selectively removed under mild conditions, making it a valuable tool in the synthesis of complex molecules like peptides and natural products.[16]

Section 5: Experimental Protocols

5.1. Protocol: General Procedure for Sulfonamide Synthesis

Disclaimer: This protocol is a general guideline. All work must be conducted in a properly functioning chemical fume hood with appropriate personal protective equipment.

-

Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (2.0 equivalents), dropwise.

-

Sulfonyl Chloride Addition: Dissolve 3-Methyl-5-nitrobenzene-1-sulfonyl chloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution to the stirred amine mixture dropwise over 10-15 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic phase sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude sulfonamide can be purified by recrystallization or column chromatography on silica gel to yield the final product.

5.2. Protocol: Safety and Handling

Aromatic sulfonyl chlorides are hazardous reagents that must be handled with extreme care.

-

Hazard Identification: This class of compounds is classified as corrosive. It causes severe skin burns and eye damage (H314).[17][18][19][20] Inhalation may cause respiratory irritation.[19]

-

Moisture Sensitivity: Sulfonyl chlorides react with water, including moisture in the air, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[17][19] Containers must be kept tightly closed and stored in a dry, cool, well-ventilated area.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory. All handling of the solid or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[17][20]

-

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[17][20]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[17][18]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[17][20]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[18]

-

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Section 6: Conclusion

3-Methyl-5-nitrobenzene-1-sulfonyl chloride, while not as extensively documented as some of its isomers, represents a valuable and highly reactive building block for chemical synthesis. Its utility is defined by the electrophilic nature of its sulfonyl chloride group, allowing for the straightforward construction of sulfonamides—a key pharmacophore in modern drug design. By understanding its synthesis via chlorosulfonation and its reactivity with nucleophiles, researchers can effectively leverage this compound to create novel molecules for pharmaceutical and materials science applications. Adherence to stringent safety protocols is paramount when handling this corrosive and moisture-sensitive reagent.

References

- BenchChem. (2025). Reactivity Face-Off: Pyridine-2-sulfonate versus Arylsulfonyl Chlorides in Nucleophilic Substitution.

- Fisher Scientific. (2012, March 8). SAFETY DATA SHEET: 3-Nitrobenzenesulfonyl chloride.

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 3-Nitrobenzenesulfonyl chloride.

- Aozun Yazhou Chemical. 3-Nitrobenzenesulfonyl Chloride MSDS.

- Chem-Impex. 2-Nitrobenzenesulfonyl chloride.

- Sigma-Aldrich. 3-Nitrobenzenesulfonyl chloride 97%.

- AccelaChem. 342422-23-5, 3-methyl-5-nitrobenzene-1-sulfonyl chloride.

- PharmaBlock. (2026, January 7). Understanding the Applications of 4-Nitrobenzenesulfonyl Chloride in Industry.

- ChemicalBook. 4-Nitrobenzenesulfonyl chloride.

- NINGBO INNO PHARMCHEM CO.,LTD. Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Kaczorowska, K., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central.

- TCI Chemicals. SAFETY DATA SHEET: 3-Nitrobenzenesulfonyl Chloride.

- BLD Pharm. 342422-23-5|3-Methyl-5-nitrobenzene-1-sulfonyl chloride.

- BenchChem. Chemical reactivity of the sulfonyl chloride group.

- BIOFOUNT. 342422-23-5|3-Methyl-5-nitrobenzene-1-sulfonyl Chloride.

- ResearchGate. (2021, April). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with 3,4-dihydroisoquinoline in the presence of weak nucleophilic ethers.

- BenchChem. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent.

- PrepChem.com. Synthesis of 3-nitrobenzenesulfonyl chloride.

- University of California, Berkeley. Synthesis of sulfonyl chloride substrate precursors. Retrieved from University of California, Berkeley website.

- Reddit. (2025, July 3). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?.

- King-Pharm. 3-Methyl-5-nitrophenylsulfonyl chloride [342422-23-5].

- Bide Pharmatech. CAS:39234-83-8, 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride.

- Google Patents. (1985). DE3501754A1 - Sulphonation of ortho-nitrochlorobenzene, para-nitrochlorobenzene and ortho-nitrotoluene.

- Google Patents. (1995). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.

- TREA. Process for the preparation of 3-nitrobenzenesulfonyl chloride.

- Google Patents. (2003). CN1143844C - The preparation method of nitrobenzene sulfonyl chloride.

- Organic Syntheses. orthanilic acid.

- Wikipedia. 3-Nitrotoluene.

- Google Patents. (2020). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.

- ECHEMI. 89-60-1, 4-Chloro-3-nitrotoluene Formula.

Sources

- 1. 342422-23-5,3-methyl-5-nitrobenzene-1-sulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 342422-23-5|3-Methyl-5-nitrobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. 342422-23-5|3-Methyl-5-nitrobenzene-1-sulfonyl Chloride|3-Methyl-5-nitrobenzene-1-sulfonyl Chloride|-范德生物科技公司 [bio-fount.com]

- 4. 342422-23-5 3-Methyl-5-nitrophenylsulfonyl chloride [king-pharm.com]

- 5. 3-Nitrotoluene - Wikipedia [en.wikipedia.org]

- 6. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 7. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 8. Process for the preparation of 3-nitrobenzenesulfonyl chloride | TREA [trea.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

- 15. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

- 19. aozunasia.com [aozunasia.com]

- 20. tcichemicals.com [tcichemicals.com]

physicochemical properties of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride

Introduction: A Strategic Building Block in Modern Drug Discovery

3-Methyl-5-nitrobenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride, a class of reagents that serves as a cornerstone in medicinal chemistry.[1] The intrinsic reactivity of the sulfonyl chloride group, coupled with the specific substitution pattern of the aromatic ring—a methyl group and a nitro group in a meta arrangement—provides a unique electronic and steric profile. This makes it a valuable intermediate for the synthesis of complex sulfonamides, a privileged scaffold in a wide array of therapeutic agents.[2][3] Sulfonyl-containing compounds are prevalent in pharmaceuticals, where the sulfonyl group is often introduced to modulate solubility, enhance binding affinity with target proteins through hydrogen bonding, and improve metabolic stability.[4]

This guide provides an in-depth analysis of the physicochemical properties, reactivity, handling, and experimental characterization of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required for its effective and safe utilization in the laboratory.

Core Molecular and Physicochemical Profile

A precise understanding of a reagent's fundamental properties is a prerequisite for its successful application in synthesis and process development. While specific experimental data for the 3-methyl-5-nitro isomer is not as widely published as for other isomers, we can compile its known identity and infer key properties from closely related analogues and general chemical principles.

Chemical Identity

-

Chemical Name: 3-Methyl-5-nitrobenzene-1-sulfonyl chloride

-

Molecular Formula: C₇H₆ClNO₄S[5]

-

Molecular Weight: 235.65 g/mol [5]

-

CAS Number: 342422-23-5[5]

-

Structure: (A representative image would be placed here in a full document)

Physicochemical Properties

The following table summarizes key physicochemical data. It is critical to note that where specific data for the 3-methyl-5-nitro isomer is unavailable, data for closely related isomers (e.g., 2-methyl-5-nitro or 4-methyl-3-nitro) are provided for comparative purposes. This highlights the necessity of experimental verification for the specific reagent in use.

| Property | Value / Observation | Source / Rationale |

| Appearance | White to light yellow solid/powder. | General observation for related nitrobenzenesulfonyl chlorides.[6] |

| Melting Point | Data not available. Store in a freezer under -20°C.[5] | Isomer data for comparison: 41-45 °C (for 2-methyl-5-nitro isomer). |

| Boiling Point | Data not available. | Isomer data for comparison: 135-137 °C at 0.7 mmHg (for 2-methyl-5-nitro isomer). |

| Solubility | Insoluble in water. Soluble in organic solvents (e.g., Toluene, THF, CH₂Cl₂, Ethyl Acetate).[7] | The molecule is largely nonpolar, and the sulfonyl chloride group is reactive with water. |

| Density | Data not available. | Isomer data for comparison: 1.528 g/cm³ (for 4-methyl-3-nitro isomer).[6] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of any starting material is a non-negotiable step in synthesis. The following sections describe the expected spectral signatures for 3-Methyl-5-nitrobenzene-1-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). Due to the substitution pattern, three aromatic protons will be present, likely appearing as complex multiplets or distinct singlets/doublets depending on coupling constants. A sharp singlet corresponding to the methyl group (CH₃) protons would appear further upfield, likely in the δ 2.4-2.7 ppm range.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals. The carbon bearing the sulfonyl chloride group will be significantly downfield. The aromatic carbons will appear in the typical δ 120-150 ppm range, with the carbon attached to the nitro group also being deshielded. The methyl carbon will give a signal in the upfield region (δ ~20 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for confirming the presence of key functional groups. The spectrum of this compound should exhibit strong, characteristic absorption bands:

-

SO₂ Asymmetric & Symmetric Stretching: Two strong bands, typically found near 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, are definitive for the sulfonyl group.

-

NO₂ Asymmetric & Symmetric Stretching: Strong absorptions around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹ confirm the presence of the nitro group.

-

Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretching (Aromatic & Aliphatic): Signals above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for the methyl C-H.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For 3-Methyl-5-nitrobenzene-1-sulfonyl chloride (MW: 235.65), one would expect to see molecular ion peaks corresponding to the isotopic distribution of chlorine ([M]⁺ at m/z ≈ 235 and [M+2]⁺ at m/z ≈ 237 in a ~3:1 ratio). Common fragmentation would involve the loss of the chlorine atom (SO₂C₇H₆NO₂) and the SO₂Cl group.

Chemical Reactivity and Applications in Drug Development

The utility of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride stems directly from the electrophilic nature of the sulfur atom in the sulfonyl chloride moiety. This makes it highly susceptible to nucleophilic attack.

The Sulfonyl Chloride Functional Group: An Electrophilic Hub

The primary reaction pathway for sulfonyl chlorides is nucleophilic substitution, where the chloride ion acts as a leaving group. This reaction is robust and forms the basis for creating sulfonamides, sulfonate esters, and other sulfur-containing compounds. The reaction with primary and secondary amines to form sulfonamides is particularly significant in drug discovery.[1][8]

Workflow: Synthesis of Sulfonamides

The synthesis of a sulfonamide from 3-Methyl-5-nitrobenzene-1-sulfonyl chloride is a cornerstone application. The workflow is reliable and broadly applicable.

Caption: General workflow for the synthesis of sulfonamides.

Experimental Protocols

The following protocols are provided as self-validating systems. Successful execution and characterization of the product confirm both the procedure and the reactivity of the starting material.

Protocol: Qualitative Solubility Assessment

-

Preparation: Place ~10 mg of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride into three separate, labeled test tubes.

-

Solvent Addition: To the tubes, add 1 mL of deionized water, 1 mL of ethanol, and 1 mL of dichloromethane (DCM), respectively.

-

Observation: Agitate each tube gently. Observe and record whether the solid dissolves.

-

Expected Result: The compound will remain insoluble in water but should readily dissolve in ethanol and DCM, consistent with its expected polarity.

Protocol: Synthesis of a Model Sulfonamide

This protocol describes the reaction with benzylamine as a representative primary amine.

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-Methyl-5-nitrobenzene-1-sulfonyl chloride (1.0 eq). Dissolve it in dichloromethane (DCM, ~0.2 M).

-

Cooling: Place the flask in an ice-water bath and stir for 5 minutes.

-

Reagent Addition: In a separate vial, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench by adding 1M HCl (aq). Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated NaHCO₃ (aq) and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

-

Validation: Confirm the structure of the purified product using NMR, IR, and MS, as described in Section 2.

Safety, Handling, and Storage

Aromatic sulfonyl chlorides are hazardous reagents that demand careful handling. Adherence to safety protocols is mandatory.

Key Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage.[9][10]

-

Moisture Sensitive: Reacts with water (moisture in the air) to produce hydrochloric acid and the corresponding sulfonic acid, which can build pressure in a sealed container.[10]

-

Inhalation Hazard: The dust or mist is harmful if inhaled.[9]

Safe Handling Workflow:

Caption: Mandatory workflow for the safe handling of sulfonyl chlorides.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and water.[10] Storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture.[5]

Conclusion

3-Methyl-5-nitrobenzene-1-sulfonyl chloride is a potent and versatile building block for pharmaceutical research and development. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, allows for the predictable and efficient synthesis of diverse sulfonamide libraries. A thorough understanding of its physicochemical properties, coupled with stringent adherence to safety and handling protocols, is essential for leveraging its full potential in the creation of novel molecular entities. Experimental verification of properties and purity remains the gold standard and is strongly encouraged for every new batch.

References

-

Yufeng. Sulfonyl Chlorides/Fluorides. [Link]

-

Quora. What is the use of sulfonyl chloride?. (2023-07-28). [Link]

-

Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. (2025-08-07). [Link]

-

PrepChem.com. Synthesis of 3-nitrobenzenesulfonyl chloride. [Link]

-

NCERT. Amines. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

Sources

- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 2. Sulfonyl Chlorides/Fluorides [yufenggp.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. 342422-23-5|3-Methyl-5-nitrobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. guidechem.com [guidechem.com]

- 7. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 [chemicalbook.com]

- 8. byjus.com [byjus.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Methyl-5-nitrobenzene-1-sulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-Methyl-5-nitrobenzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the most chemically sound and efficient synthesis route, focusing on the underlying principles, experimental protocols, and critical process parameters. The presented methodology emphasizes safety, reproducibility, and high-yield production of the target molecule.

Introduction: Strategic Importance of 3-Methyl-5-nitrobenzene-1-sulfonyl Chloride

3-Methyl-5-nitrobenzene-1-sulfonyl chloride is a versatile chemical building block characterized by its reactive sulfonyl chloride group and the specific substitution pattern on the benzene ring. The presence of the methyl and nitro groups at the meta-position relative to each other influences the electronic properties and steric environment of the molecule, making it a valuable precursor for the synthesis of complex organic molecules with desired biological activities. Its applications span the synthesis of novel sulfonamide drugs, herbicides, and pesticides, where the sulfonyl chloride moiety serves as a handle for introducing the pharmacologically active sulfonyl group.

The synthesis of this intermediate, however, requires a carefully controlled multi-step process to ensure high purity and yield, while minimizing the formation of unwanted side products. This guide focuses on the most reliable and widely accepted synthetic approach: a Sandmeyer-type reaction commencing from the readily available 3-methyl-5-nitroaniline.

The Preferred Synthetic Pathway: A Two-Step Approach

The most logical and efficient synthesis of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride involves a two-step process starting from 3-methyl-5-nitroaniline. This pathway is favored due to its high regioselectivity and the relatively mild reaction conditions compared to alternatives like direct chlorosulfonation of 3-nitrotoluene, which would yield a complex mixture of isomers.

The two key transformations in this synthesis are:

-

Diazotization: The conversion of the primary aromatic amine (3-methyl-5-nitroaniline) into a diazonium salt.

-

Sandmeyer-type Reaction (Chlorosulfonylation): The copper-catalyzed reaction of the diazonium salt with sulfur dioxide to introduce the sulfonyl chloride group.

Below is a visual representation of this synthetic pathway.

Caption: Overall synthesis pathway for 3-Methyl-5-nitrobenzene-1-sulfonyl chloride.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, enabling troubleshooting and optimization.

The Diazotization of 3-Methyl-5-nitroaniline

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[1] This reaction is typically carried out in a cold, acidic solution to prevent the highly unstable diazonium salt from decomposing.[1]

The key steps are:

-

Formation of Nitrous Acid: Sodium nitrite reacts with a strong mineral acid, such as hydrochloric acid, to generate nitrous acid in situ.[2]

-

Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 3-methyl-5-nitroaniline attacks the nitrosonium ion.

-

Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the relatively stable 3-methyl-5-nitrobenzenediazonium chloride.

The presence of the electron-withdrawing nitro group on the aniline ring decreases the basicity of the amino group, which can make diazotization slightly more challenging than for electron-rich anilines. Therefore, maintaining a sufficiently acidic environment and low temperature is crucial for driving the reaction to completion.

The Sandmeyer-type Chlorosulfonylation

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via its diazonium salt.[3] In this specific application, the diazonium group is replaced by a sulfonyl chloride group.

The generally accepted mechanism involves:

-

Single Electron Transfer (SET): The copper(I) catalyst (e.g., from CuCl) donates an electron to the diazonium salt. This results in the formation of an aryl radical and the evolution of nitrogen gas.

-

Radical Capture: The aryl radical reacts with sulfur dioxide to form an arylsulfonyl radical.

-

Oxidation and Chloride Transfer: The arylsulfonyl radical is then oxidized by copper(II) (formed in the initial SET step), and a chloride ion is transferred to the sulfur atom, yielding the final product, 3-Methyl-5-nitrobenzene-1-sulfonyl chloride, and regenerating the copper(I) catalyst.

The use of a copper catalyst is essential for the efficiency of this reaction.[4] The reaction is typically carried out in a non-aqueous solvent like acetic acid to prevent hydrolysis of the sulfonyl chloride product.[4]

Detailed Experimental Protocol

This section provides a step-by-step guide for the laboratory-scale synthesis of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Diazonium salts are potentially explosive, especially when dry. Do not attempt to isolate the diazonium salt intermediate.

-

Sulfur dioxide is a toxic and corrosive gas. Handle it with extreme care in a fume hood.

-

The reaction with chlorosulfonic acid (in the context of the alternative, less favorable route) is highly exothermic and releases HCl gas.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Notes |

| 3-Methyl-5-nitroaniline | 152.15 | >98% | Starting material |

| Sodium Nitrite (NaNO₂) | 69.00 | >99% | Diazotizing agent |

| Hydrochloric Acid (HCl) | 36.46 | 37% (conc.) | Acid catalyst |

| Sulfur Dioxide (SO₂) | 64.07 | Gas | Source of sulfonyl group |

| Copper(I) Chloride (CuCl) | 98.99 | >97% | Catalyst |

| Glacial Acetic Acid | 60.05 | >99.7% | Solvent |

| Dichloromethane (CH₂Cl₂) | 84.93 | ACS grade | Extraction solvent |

| Saturated Sodium Bicarbonate Solution | - | - | For neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | Drying agent |

| Ice | - | - | For temperature control |

Step-by-Step Procedure

Step 1: Diazotization of 3-Methyl-5-nitroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-methyl-5-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid (3 equivalents) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold water.

-

Slowly add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel over 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.[5]

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be clear or slightly yellow.

Step 2: Sandmeyer-type Chlorosulfonylation

-

In a separate, larger three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution), prepare a solution of copper(I) chloride (0.2 equivalents) in glacial acetic acid.

-

Cool this solution to 10-15 °C in an ice bath.

-

Begin bubbling a steady stream of sulfur dioxide gas through the acetic acid solution with vigorous stirring.

-

Once the solution is saturated with sulfur dioxide, slowly add the cold diazonium salt solution prepared in Step 1 to the acetic acid/SO₂/CuCl mixture. The rate of addition should be controlled to maintain the reaction temperature between 15-20 °C and to manage the evolution of nitrogen gas.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.

Work-up and Purification

-

Carefully pour the reaction mixture into a large beaker containing crushed ice and water. This will precipitate the crude 3-Methyl-5-nitrobenzene-1-sulfonyl chloride.

-

Stir the mixture for 30 minutes to allow for complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

-

Dissolve the crude product in dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-Methyl-5-nitrobenzene-1-sulfonyl chloride.

-

For higher purity, the product can be recrystallized from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

Characterization and Quality Control

The identity and purity of the synthesized 3-Methyl-5-nitrobenzene-1-sulfonyl chloride should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and substitution pattern.

-

FT-IR: To identify the characteristic stretching frequencies of the sulfonyl chloride (S=O and S-Cl) and nitro (N=O) groups.

-

-

Chromatography (e.g., HPLC or GC-MS): To assess the purity of the final product and identify any potential impurities.

Troubleshooting and Optimization

| Issue | Potential Cause | Solution |

| Low yield in diazotization | Incomplete reaction; decomposition of diazonium salt. | Ensure the temperature is strictly maintained at 0-5 °C. Use a slight excess of sodium nitrite. |

| Formation of phenolic byproducts | Reaction of diazonium salt with water. | Maintain low temperatures throughout the process. Ensure the Sandmeyer reaction setup is ready before starting the diazotization. |

| Low yield in Sandmeyer reaction | Inefficient catalysis; loss of SO₂. | Ensure the copper(I) chloride is of good quality. Maintain a continuous flow of SO₂ during the addition of the diazonium salt. |

| Product hydrolysis | Exposure to water during work-up. | Minimize the time the product is in contact with aqueous solutions. Use a non-aqueous work-up if possible, or ensure all equipment is dry. |

Conclusion

The synthesis of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride via the diazotization of 3-methyl-5-nitroaniline followed by a Sandmeyer-type chlorosulfonylation is a robust and reliable method. This guide has provided a detailed protocol, mechanistic insights, and practical advice to enable researchers to successfully synthesize this valuable intermediate. Adherence to the outlined procedures and safety precautions is essential for achieving high yields of a pure product, thereby facilitating its application in the development of novel pharmaceuticals and other specialty chemicals.

References

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Chemistry & Biology Interface. (2011). Synthesis of 5,6-disubstituted pyridine-3-sulfonyl chloride. 1(3), 360-364.

-

SciSpace. (n.d.). Diazotised p-Nitroaniline Reagent for the Determination of Trace Amounts of Salbutamol Sulphate in Aqueous Solution. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride

Abstract

The robust characterization of chemical entities is a cornerstone of modern drug discovery and development. Unambiguous structural elucidation and purity assessment are critical checkpoints that ensure the validity of subsequent biological and pharmacological data. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the characterization of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride. As direct experimental spectra for this specific isomer are not widely published, this guide leverages fundamental principles and expert analysis of substituent effects to predict and interpret its spectroscopic data. This approach serves as a practical framework for researchers encountering novel or sparsely documented chemical matter, emphasizing the causal relationships between molecular structure and spectral output.

Introduction and Molecular Overview

3-Methyl-5-nitrobenzene-1-sulfonyl chloride is an aromatic organic compound featuring a benzene ring substituted with three distinct functional groups: a methyl (-CH₃), a nitro (-NO₂), and a sulfonyl chloride (-SO₂Cl). Such polysubstituted aromatic rings are valuable scaffolds and intermediates in medicinal chemistry. The precise arrangement of these groups on the aromatic ring dictates the molecule's reactivity, stereochemistry, and ultimately its utility as a synthetic building block.

Spectroscopic analysis is non-negotiable for confirming the identity and purity of such a compound. Each technique provides a unique and complementary piece of the structural puzzle:

-

NMR Spectroscopy maps the carbon-hydrogen framework.

-

IR Spectroscopy identifies the specific functional groups present.

-

Mass Spectrometry determines the molecular weight and provides clues to the structure through fragmentation analysis.

This guide will dissect the predicted spectroscopic signature of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride, grounding these predictions in established chemical principles.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride are numbered as shown below.

Caption: Predicted major fragmentation pathways for 3-Methyl-5-nitrobenzene-1-sulfonyl chloride in EI-MS.

Predicted Mass Spectrum Data Summary

| m/z (Mass/Charge) | Possible Fragment Ion | Neutral Loss |

| 235 / 237 | [C₇H₆ClNO₄S]⁺• | Molecular Ion (M⁺•) |

| 200 | [C₇H₆NO₄S]⁺ | Cl• |

| 189 / 191 | [C₇H₆ClSO₂]⁺ | NO₂• |

| 154 | [C₇H₆NO₂S]⁺• | Cl•, O₂ |

| 123 / 125 | [C₇H₆Cl]⁺ | NO₂•, SO₂ |

Protocol: Acquiring an EI Mass Spectrum

This protocol ensures reliable mass determination and fragmentation data.

-

Sample Introduction: a. Prepare a dilute solution of the sample (typically <1 mg/mL) in a volatile solvent like methanol or acetonitrile. b. The sample can be introduced into the ion source via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. [1]2. Ionization: a. The sample is vaporized in the high vacuum of the ion source. b. A beam of electrons, typically accelerated to 70 eV, bombards the gaseous sample molecules. This standard energy is used to ensure that fragmentation patterns are reproducible and comparable to library spectra. [2]3. Mass Analysis: a. The resulting positive ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). b. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: a. The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. b. The instrument software plots the relative abundance of ions versus their m/z ratio to generate the mass spectrum.

Conclusion

The comprehensive characterization of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride requires a multi-technique spectroscopic approach. While direct experimental data may be sparse, a thorough understanding of fundamental chemical principles allows for the accurate prediction and interpretation of its NMR, IR, and MS spectra. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the specific isomeric arrangement. IR spectroscopy provides rapid and definitive evidence for the crucial nitro and sulfonyl chloride functional groups. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The integrated application of these self-validating protocols provides the authoritative and trustworthy data required to advance chemical and pharmaceutical research.

References

Sources

An In-Depth Technical Guide to the Hazards and Safety Precautions for 3-Methyl-5-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Profile

3-Methyl-5-nitrobenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride compound. Its molecular structure, featuring an electrophilic sulfonyl chloride group and an electron-withdrawing nitro group on a toluene backbone, makes it a valuable intermediate reagent in medicinal chemistry and organic synthesis. The reactivity of the sulfonyl chloride moiety allows for the facile formation of sulfonamides and sulfonate esters, critical linkages in many pharmaceutical compounds.

However, the very features that make this compound synthetically useful are also the source of its significant hazards. The sulfonyl chloride group is highly susceptible to nucleophilic attack, particularly by water, leading to a vigorous reaction that generates corrosive byproducts. Understanding these intrinsic properties is the foundation of a robust safety protocol.

| Property | Data | Source |

| Chemical Name | 3-Methyl-5-nitrobenzene-1-sulfonyl chloride | - |

| CAS Number | 342422-23-5 | [1] |

| Molecular Formula | C₇H₆ClNO₄S | [1] |

| Molecular Weight | 235.64 g/mol | [1][2] |

| Appearance | Likely a solid (crystalline powder) at room temperature, ranging from white to yellow/brown, based on analogs. | [3] |

| Storage | Store in a cool, dry, well-ventilated place. Moisture sensitive. Recommended short-term storage at -4°C and long-term at -20°C. | [4][5] |

Comprehensive Hazard Analysis

The hazard profile is dominated by the compound's corrosivity and reactivity, primarily stemming from the sulfonyl chloride functional group.

GHS Hazard Classification (Inferred)

Based on consistent data from structural analogs, the following GHS classification is anticipated.[3][6][7][8]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage / Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals. |

Signal Word: Danger

Hazard Pictograms:

Causality of Hazards

-

Extreme Corrosivity (Skin and Eyes): The sulfonyl chloride group reacts readily with moisture, including ambient humidity and water present on skin, in the eyes, or on mucous membranes. This hydrolysis reaction generates 3-methyl-5-nitrobenzenesulfonic acid and hydrochloric acid (HCl).[6] These strong acidic byproducts are responsible for the severe chemical burns and tissue damage observed upon contact.[7] Ingestion can cause severe burns to the mouth, throat, and stomach.[6]

-

Respiratory Irritation: Inhalation of the dust can cause irritation and potential chemical burns to the respiratory tract due to the same hydrolysis reaction occurring on moist mucosal surfaces.[6][9]

-

Reactivity with Water: This compound is moisture-sensitive. Contact with water can be vigorous and will liberate corrosive hydrogen chloride gas and heat. This reactivity is a critical consideration for both storage and fire suppression.[6][7]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6][7] The compound can react violently with strong bases.

-

Thermal Decomposition: When heated to decomposition, it will emit toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[6][7]

Risk Mitigation and Self-Validating Protocols

A proactive safety culture relies on a multi-layered defense against exposure. The hierarchy of controls provides a systematic and authoritative framework for managing the risks associated with this compound.

Caption: The Hierarchy of Controls prioritizes risk management strategies.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard. Non-negotiable controls for this compound include:

-

Chemical Fume Hood: All handling of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood to prevent inhalation of dust and potential vapors.[7]

-

Safety Infrastructure: An eyewash station and an emergency safety shower must be immediately accessible and tested regularly.[3][6]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the user and the chemical. The selection of PPE must be deliberate and based on the specific hazards of corrosion and dust inhalation.

| Protection Type | Specification | Rationale and Causality |

| Hand Protection | Impervious Gloves: Nitrile or neoprene gloves. Inspect for integrity before each use. Change gloves immediately if contaminated. | Prevents skin contact with the solid, which would cause severe chemical burns upon reaction with skin moisture.[3][10] |

| Eye Protection | Chemical Safety Goggles: Tight-fitting, indirectly vented goggles are mandatory. | Protects against dust particles entering the eye, which would cause severe, potentially blinding, burns and damage.[3][6] |

| Face Protection | Face Shield: To be worn in addition to safety goggles, especially when handling larger quantities or when there is a risk of splashing. | Provides a secondary layer of protection for the entire face from dust or splashes.[3][6] |

| Skin and Body | Laboratory Coat: Standard practice. Chemical-Resistant Apron: Recommended when handling larger quantities. | Protects skin and personal clothing from contamination.[3] |

| Respiratory | NIOSH/MSHA Approved Respirator: Required if dust is generated outside of a fume hood or if exposure limits are exceeded. A particulate filter (e.g., P3/P100) is appropriate. | Prevents inhalation of airborne particles, which can cause severe respiratory tract irritation and burns.[7] |

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all required PPE is correctly worn. Confirm the location of the eyewash station, safety shower, and appropriate spill kit.

-

Weighing: Weigh the solid within the chemical fume hood. Use a disposable weigh boat to minimize contamination of balances. Handle containers carefully to avoid generating dust.

-

Transfer/Addition: When adding the solid to a reaction vessel, do so slowly and carefully to prevent splashing and dust dispersion. Use a powder funnel if necessary.

-

Storage: The compound is moisture-sensitive.[6][7] Keep the container tightly closed when not in use. For long-term integrity, consider storage in a desiccator or under an inert atmosphere. Store in a designated corrosives cabinet away from incompatible materials like bases.[4]

-

Post-Handling: After handling, decontaminate the work surface. Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste. Wash hands and forearms thoroughly with soap and water.[3]

Emergency Procedures: A Validated Response Plan

Immediate and correct action during an emergency is critical to mitigating harm. All personnel must be trained on these procedures.

Caption: A clear workflow for responding to emergencies.

First Aid Measures

The response to any exposure is immediate and thorough decontamination.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[3][6]

-

If on Skin (or Hair): Take off immediately all contaminated clothing. Rinse skin with copious amounts of water or use a safety shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[3][6]

-

If in Eyes: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or POISON CENTER.[3][6]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[3][6]

Accidental Release Measures

For a small spill, evacuate non-essential personnel. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal. Do not add water to the spill site.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[6][7]

-

Unsuitable Extinguishing Media: DO NOT USE WATER. Using water will cause a violent reaction, generating large amounts of corrosive and toxic hydrogen chloride gas.[7]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products.[6][7]

Waste Disposal

All waste containing 3-Methyl-5-nitrobenzene-1-sulfonyl chloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of contents and container in accordance with all local, state/provincial, and federal regulations. Do not allow the product to enter drains or waterways.[10]

References

-

PubChem Compound Summary for CID 45791680, 3-Fluoro-5-nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

-

Product Page: 3-methyl-5-nitrobenzene-1-sulfonyl chloride. AccelaChemBio. [Link]

-

Product Page: 3-Methyl-5-nitrobenzene-1-sulfonyl Chloride. BIOFOUNT. [Link]

-

PubChem Compound Summary for 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]

Sources

- 1. 342422-23-5,3-methyl-5-nitrobenzene-1-sulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-甲基-5-硝基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 2-Methyl-5-nitrobenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 5. 342422-23-5|3-Methyl-5-nitrobenzene-1-sulfonyl Chloride|3-Methyl-5-nitrobenzene-1-sulfonyl Chloride|-范德生物科技公司 [bio-fount.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. 3-Fluoro-5-nitrobenzenesulfonyl chloride | C6H3ClFNO4S | CID 45791680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

3-Methyl-5-nitrobenzene-1-sulfonyl chloride molecular structure and geometry

An In-Depth Technical Guide to the Molecular Structure and Geometry of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride

This guide provides a detailed exploration of the molecular architecture of 3-methyl-5-nitrobenzene-1-sulfonyl chloride, a compound of interest for researchers and professionals in synthetic chemistry and drug development. We will move beyond a simple recitation of facts to explain the underlying principles that dictate its structure and reactivity. The methodologies presented are grounded in established, verifiable analytical techniques.

Introduction: The Significance of Arylsulfonyl Chlorides

Arylsulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily serving as precursors for sulfonamides, a functional group present in a wide array of pharmaceuticals.[1][2] Their utility also extends to the formation of sulfonate esters and as building blocks in the synthesis of dyes, catalysts, and polymers.[3] The specific molecule under consideration, 3-methyl-5-nitrobenzene-1-sulfonyl chloride, incorporates a unique substitution pattern on the aromatic ring—an electron-donating methyl group and a strongly electron-withdrawing nitro group—which modulates the reactivity of the sulfonyl chloride moiety and provides distinct vectors for further functionalization. Understanding its precise three-dimensional structure is paramount for predicting its behavior in complex synthetic pathways and for designing molecules with specific pharmacological profiles.

Compound Identification and Physicochemical Properties

A clear identification is the first step in any rigorous scientific examination. The fundamental properties of 3-methyl-5-nitrobenzene-1-sulfonyl chloride are summarized below.

| Property | Value |

| IUPAC Name | 3-Methyl-5-nitrobenzene-1-sulfonyl chloride |

| CAS Number | 342422-23-5 |

| Molecular Formula | C₇H₆ClNO₄S |

| Molecular Weight | 235.65 g/mol |

| Appearance | Typically a solid at room temperature |

| Storage Conditions | Sealed in a dry environment, often stored in a freezer under -20°C to prevent hydrolysis.[4] |

Molecular Structure and Electronic Profile

The structure of 3-methyl-5-nitrobenzene-1-sulfonyl chloride is characterized by a central benzene ring substituted with three distinct functional groups: a methyl group (-CH₃), a nitro group (-NO₂), and a sulfonyl chloride group (-SO₂Cl).

-

Aromatic Core : The benzene ring provides a rigid scaffold. The substituents are positioned at carbons 1, 3, and 5.

-

Sulfonyl Chloride Group (-SO₂Cl) : This is the primary reactive site for nucleophilic substitution. The sulfur atom is in a high oxidation state (+6) and is bonded to two oxygen atoms, one chlorine atom, and the benzene ring.[5]

-

Nitro Group (-NO₂) : As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution and influences the acidity of adjacent protons.

-

Methyl Group (-CH₃) : This is an electron-donating group that slightly activates the aromatic ring.

The interplay of these groups dictates the molecule's electronic landscape and, consequently, its chemical reactivity.

Caption: 2D chemical structure of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride.

Molecular Geometry and Spatial Arrangement

The three-dimensional geometry of a molecule is critical as it governs how it interacts with other molecules. The geometry around the sulfur atom in a sulfonyl halide is tetrahedral.[5]

| Parameter | Atom(s) Involved | Expected Value (Approx.) | Rationale / Reference |

| S=O Bond Length | S=O | ~1.42 Å | Based on representative data for sulfonyl chlorides.[5] |

| S-C Bond Length | S-C(aryl) | ~1.76 Å | Based on representative data for sulfonyl chlorides.[5] |

| S-Cl Bond Length | S-Cl | ~2.05 Å | Based on representative data for sulfonyl chlorides.[5] |

| O=S=O Bond Angle | O-S-O | ~120° | VSEPR theory predicts a wider angle due to double bond repulsion. |

| O=S-C Bond Angle | O-S-C(aryl) | ~107° | Consistent with a distorted tetrahedral geometry. |

| Cl-S-C Bond Angle | Cl-S-C(aryl) | ~100° | Consistent with a distorted tetrahedral geometry. |

The benzene ring is planar, while the methyl and nitro groups introduce specific spatial orientations. The sulfonyl chloride group is not coplanar with the benzene ring due to the tetrahedral arrangement around the sulfur atom.

Caption: Simplified 3D geometry of the sulfonyl chloride group.

Definitive Structural Elucidation: X-ray Crystallography

While spectroscopic methods like NMR and IR are essential for confirming functional groups and connectivity, only single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including precise bond lengths and angles.[6]

Causality in Experimental Design

The choice of X-ray crystallography is driven by the need for definitive, high-resolution structural data. The primary challenge is not the analysis itself, but obtaining a high-quality single crystal, as sulfonyl chlorides are reactive and sensitive to moisture.[6][7] Therefore, the entire process must be conducted under anhydrous conditions.

Experimental Workflow: A Self-Validating System

The protocol below outlines a self-validating workflow where the quality of the outcome (a well-refined crystal structure) is directly dependent on the rigorous execution of each step.

Caption: Standard workflow for single-crystal X-ray crystallography analysis.

Detailed Protocol for Crystallographic Analysis

-

Crystal Growth (The Critical Step)

-

Objective: To grow a single, defect-free crystal suitable for diffraction.

-

Procedure:

-

Dissolve a small amount of 3-methyl-5-nitrobenzene-1-sulfonyl chloride in a minimal volume of a rigorously dried, aprotic solvent (e.g., dichloromethane, ethyl acetate, or a hexane/ethyl acetate mixture).

-

Employ a slow crystallization technique. Slow evaporation is common: place the solution in a loosely capped vial inside a larger, sealed container with a desiccant.

-

Alternatively, use vapor diffusion by placing the solution vial inside a larger jar containing a "non-solvent" in which the compound is poorly soluble (e.g., hexane). The slow diffusion of the non-solvent vapor into the solution gradually reduces solubility, promoting crystal growth.

-

Monitor over several days. Once suitable crystals have formed, carefully remove one with a micro-loop.

-

-

-

Data Collection

-

Objective: To measure the intensities of the diffracted X-ray beams.

-

Procedure:

-

Mount the selected crystal on a goniometer head, typically under a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations and potential degradation.

-

Center the crystal in the X-ray beam of a single-crystal diffractometer.

-

Collect a series of diffraction images while rotating the crystal through various angles. Modern CCD or CMOS detectors capture the diffraction spots.

-

-

-

Structure Solution and Refinement

-

Objective: To convert the diffraction data into a 3D atomic model.

-

Procedure:

-

The collected data is processed to yield a list of reflection intensities (h, k, l indices).

-

Specialized software (e.g., SHELX, Olex2) is used to solve the "phase problem" and generate an initial electron density map.

-

An atomic model is built into the electron density map, identifying the positions of all non-hydrogen atoms.

-

The model is refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed by metrics like the R-factor.

-

-

Synthesis Pathway Overview

A common and industrially relevant method for preparing arylsulfonyl chlorides is the chlorosulfonation of the corresponding arene.[5] For 3-methyl-5-nitrobenzene-1-sulfonyl chloride, the likely precursor would be 3-methyl-nitrobenzene or a related toluene derivative, which would undergo reaction with chlorosulfonic acid.[8][9] The regiochemistry is dictated by the directing effects of the substituents already present on the ring.

Conclusion

The molecular structure of 3-methyl-5-nitrobenzene-1-sulfonyl chloride is defined by a planar, electronically modulated benzene ring attached to a reactive, tetrahedral sulfonyl chloride group. Its specific geometry, with precise bond lengths and angles, governs its physical properties and chemical behavior. While spectroscopic techniques are vital for routine characterization, single-crystal X-ray crystallography remains the definitive method for elucidating its exact three-dimensional architecture, providing the foundational knowledge required for its effective application in research and development.

References

-

Synthesis of 3-nitrobenzenesulfonyl chloride. PrepChem.com. [Link]

-

X-ray crystal structures of compounds 8f, 19,and 22. ResearchGate. [Link]

-

Orthanilic acid. Organic Syntheses Procedure. [Link]

-

Sulfonyl halide. Wikipedia. [Link]

-

Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

-

2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride. PubChemLite. [Link]

-

3-Nitro benzene sulfonyl Chloride. Cyclo Pharma Chem. [Link]

- Preparation method of 2-methyl-5-aminobenzenesulfonamide.

-

4-methoxy-3-methyl-2-nitrobenzene-1-sulfonyl chloride. Chemspace. [Link]

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health. [Link]

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 3. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 342422-23-5|3-Methyl-5-nitrobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. 4-Methyl-3-nitrobenzene-1-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

electrophilicity of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride

An In-depth Technical Guide to the Electrophilicity of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride

Executive Summary

3-Methyl-5-nitrobenzene-1-sulfonyl chloride is a highly reactive aromatic sulfonyl chloride that serves as a critical building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its reactivity is dominated by the pronounced electrophilicity of the sulfur atom within the sulfonyl chloride moiety. This electrophilicity is finely tuned by the competing electronic effects of a meta-disubstituted benzene ring: a strongly electron-withdrawing nitro group and a weakly electron-donating methyl group. This guide provides a comprehensive analysis of the molecular architecture, theoretical underpinnings of its electrophilicity, reaction kinetics, and practical applications of this versatile reagent. It is intended for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this compound's reactivity to leverage it effectively in complex synthetic pathways.

Introduction: The Role of Substituted Arylsulfonyl Chlorides in Synthesis

Arylsulfonyl chlorides are a cornerstone class of reagents in modern organic chemistry. Their primary utility lies in their reaction with a vast array of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur(VI) linkages.[1] The sulfonamide functional group, in particular, is a privileged motif in medicinal chemistry, found in a wide spectrum of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[2]

The reactivity of an arylsulfonyl chloride is dictated by the electrophilic character of the sulfur atom. This can be modulated by the number, nature, and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur center, increasing reaction rates with nucleophiles, while electron-donating groups (EDGs) have the opposite effect.[3][4] 3-Methyl-5-nitrobenzene-1-sulfonyl chloride presents a fascinating case study where the powerful inductive-withdrawing effect of a nitro group is slightly attenuated by the inductive-donating effect of a methyl group, both positioned meta to the sulfonyl chloride functionality. This guide dissects the factors that govern this unique reactivity profile.

Molecular Structure and Electronic Landscape

The reactivity of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride is a direct consequence of its electronic structure. The sulfonyl group (-SO₂Cl) is inherently electron-withdrawing due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen and chlorine atoms. This creates a significant partial positive charge (δ+) on the sulfur, making it a prime target for nucleophilic attack.

The substituents on the benzene ring further modulate this electrophilicity:

-

Nitro Group (-NO₂): Positioned at C5 (meta to the sulfonyl group), the nitro group is a potent electron-withdrawing group. It exerts a strong negative inductive effect (-I), pulling electron density away from the ring and, by extension, from the sulfur atom. This significantly increases the sulfur's partial positive charge, enhancing its electrophilicity.

-

Methyl Group (-CH₃): Located at C3 (also meta), the methyl group is a weak electron-donating group. It exerts a positive inductive effect (+I), pushing electron density into the ring. This effect slightly counteracts the influence of the nitro group, but its impact is minor in comparison.

Because both substituents are meta to the sulfonyl group, their resonance effects on the reaction center are negligible. The overall electronic character is therefore dominated by the powerful inductive withdrawal of the nitro group, rendering the sulfur atom highly electrophilic.

Caption: Inductive effects governing sulfur electrophilicity.

Theoretical and Empirical Frameworks for Reactivity

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides an empirical framework for correlating reaction rates with the electronic properties of substituents on an aromatic ring.[5] The equation is given by:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects.

For nucleophilic substitution on benzenesulfonyl chlorides, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction by stabilizing the buildup of negative charge in the transition state.[6]

| Substituent | Position | Hammett Sigma (σ) Value | Electronic Effect |

| -H | - | 0.00 | Reference |

| -CH₃ | meta | -0.07 | Weakly Donating (Inductive) |

| -NO₂ | meta | +0.71 | Strongly Withdrawing (Inductive) |

The strongly positive σ value for the meta-nitro group confirms its role as a powerful rate accelerant for nucleophilic attack at the sulfur center. The small negative σ value for the meta-methyl group has a minor attenuating effect.

Conceptual DFT: Global and Local Electrophilicity

Modern computational chemistry offers powerful tools to quantify reactivity. Conceptual Density Functional Theory (DFT) defines a global electrophilicity index (ω) , which measures the stabilization in energy when a system acquires additional electronic charge from its environment.[7][8] A higher ω value corresponds to greater electrophilicity.

For 3-Methyl-5-nitrobenzene-1-sulfonyl chloride, the calculated ω value would be significantly higher than that of unsubstituted benzenesulfonyl chloride, confirming its enhanced reactivity. Furthermore, local reactivity descriptors, such as the electrophilic Fukui function, can pinpoint the exact atom most susceptible to nucleophilic attack, which in this case is unequivocally the sulfur atom of the sulfonyl chloride.[9]

Reaction Mechanism and Kinetics

The reaction of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride with nucleophiles (e.g., amines, alcohols) proceeds via a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. While sometimes debated, extensive studies, including DFT calculations on related systems, favor a synchronous Sₙ2-like pathway featuring a trigonal bipyramidal transition state.[3][10]

Sources

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Global Electrophilicity | Rowan [rowansci.com]

- 9. Understanding local electrophilicity/nucleophilicity activation through a single reactivity difference index - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

stability and storage of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride

An In-depth Technical Guide: Optimizing the Integrity of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride: A Guide to Stability and Storage

Introduction

3-Methyl-5-nitrobenzene-1-sulfonyl chloride is a key electrophilic reagent in modern organic synthesis, primarily serving as a precursor for the introduction of the 3-methyl-5-nitrophenylsulfonyl moiety. This functional group is integral to the synthesis of a diverse range of compounds, including novel sulfonamide-based therapeutic agents. The utility of sulfonyl chlorides is rooted in their high reactivity towards nucleophiles[1][2]. However, this same reactivity makes them susceptible to degradation, particularly hydrolysis, which can compromise sample integrity, impact reaction yields, and introduce impurities.